molecular formula C5H7Br2N5O B6172466 6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol dihydrobromide CAS No. 2445790-66-7

6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol dihydrobromide

Cat. No.: B6172466
CAS No.: 2445790-66-7
M. Wt: 312.9
InChI Key:
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Description

6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol dihydrobromide is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique triazolo-pyrimidine structure, which contributes to its diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol dihydrobromide typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is often carried out under microwave conditions at elevated temperatures (e.g., 140°C) in a solvent such as dry toluene . This method is efficient and regioselective, leading to high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted triazolo-pyrimidines, which can exhibit enhanced biological activities and improved physicochemical properties.

Scientific Research Applications

6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol dihydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol dihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol dihydrobromide is unique due to its specific amino and hydroxyl substitutions, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its broad range of applications make it a valuable compound in various research fields.

Properties

CAS No.

2445790-66-7

Molecular Formula

C5H7Br2N5O

Molecular Weight

312.9

Purity

95

Origin of Product

United States

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